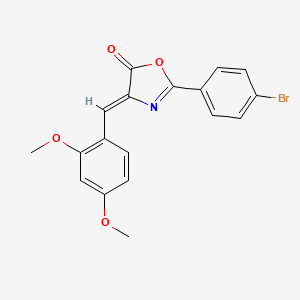
(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the oxazole ring, often using a dehydrating agent like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.
Biology
In biological studies, it may be used as a probe to investigate enzyme interactions or as a precursor for the synthesis of bioactive molecules.
Medicine
The compound’s derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and methoxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- (4Z)-2-(4-chlorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-fluorophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
- (4Z)-2-(4-methylphenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one
Uniqueness
The presence of the bromine atom in (4Z)-2-(4-bromophenyl)-4-(2,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one distinguishes it from its analogs with different halogen or alkyl substitutions. This can result in unique reactivity and biological activity profiles, making it a valuable compound for further research and development.
特性
分子式 |
C18H14BrNO4 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
(4Z)-2-(4-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14BrNO4/c1-22-14-8-5-12(16(10-14)23-2)9-15-18(21)24-17(20-15)11-3-6-13(19)7-4-11/h3-10H,1-2H3/b15-9- |
InChIキー |
RXSFYRNZNLQWAC-DHDCSXOGSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-chlorobenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one](/img/structure/B11224265.png)
![N-(5-chloro-2-methylphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11224269.png)
![N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11224282.png)
![N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]cyclohexanecarbohydrazide](/img/structure/B11224286.png)
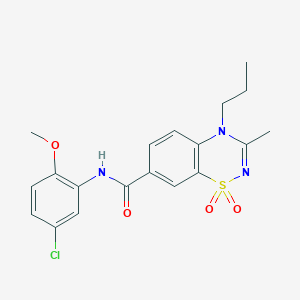
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11224292.png)
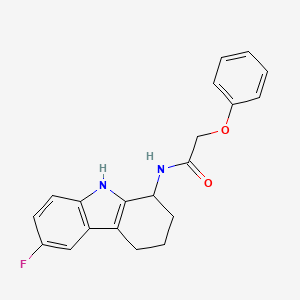
![4-Butoxy-N-{[5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11224299.png)
![1-(3-chloro-4-methylphenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11224306.png)
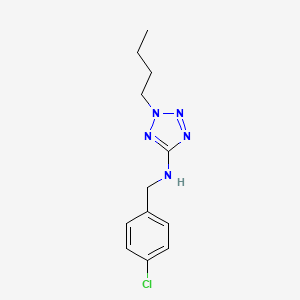
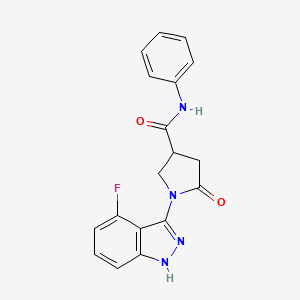
![(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(3,4-difluorophenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11224335.png)
![7-chloro-5-(methylsulfonyl)-N-[3-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11224362.png)
![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B11224365.png)
